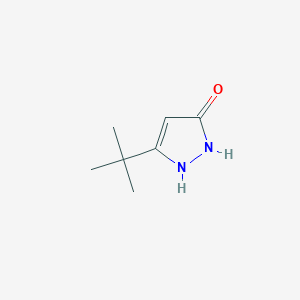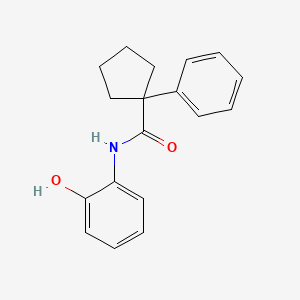
N-(2-Hydroxyphenyl)-1-phenylcyclopentan-1-carboxylamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide is an organic compound characterized by the presence of a hydroxyphenyl group, a phenyl group, and a cyclopentane carboxamide moiety
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
Target of Action
Similar compounds such as n-(2-hydroxyphenyl)acetamide have shown therapeutic potential in the treatment of glioblastoma multiforme (gbm) as a single agent or in combination with temozolomide (tmz) on glioblastoma cells
Mode of Action
It’s worth noting that compounds with similar structures have been found to induce apoptosis in cancer cells . The specific interactions between this compound and its targets, leading to these changes, are yet to be elucidated.
Biochemical Pathways
Related compounds have been found to be involved in the biosynthesis process of 2-acetamidophenol in pseudomonas
Pharmacokinetics
Studies on similar compounds suggest that they may have promising drug-like properties, including improved kinetic solubilities and metabolic stability
Result of Action
Related compounds have been found to induce apoptosis in cancer cells
Action Environment
It’s worth noting that the production of similar compounds can be influenced by the presence of certain precursors in the medium
Biochemische Analyse
Biochemical Properties
N-(2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide has been shown to interact with various enzymes, proteins, and other biomolecules . For instance, it has been found to have antiproliferative activity against certain cancer cell lines, suggesting that it may interact with key proteins involved in cell proliferation
Cellular Effects
The effects of N-(2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide on various types of cells and cellular processes have been explored in several studies . It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide have been observed to change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of N-(2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide can vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-(2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide is involved in certain metabolic pathways . It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
N-(2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide is transported and distributed within cells and tissues . It interacts with certain transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 2-hydroxyaniline with 1-phenylcyclopentanecarboxylic acid. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of N-(2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl and hydroxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-hydroxyphenyl)acetamide: Similar in structure but with an acetamide group instead of a cyclopentane carboxamide group.
N-(2-hydroxyphenyl)benzamide: Contains a benzamide group instead of a cyclopentane carboxamide group.
Uniqueness
N-(2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide is unique due to the presence of the cyclopentane ring, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N-(2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-16-11-5-4-10-15(16)19-17(21)18(12-6-7-13-18)14-8-2-1-3-9-14/h1-5,8-11,20H,6-7,12-13H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDJOFYUVIIQQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride](/img/new.no-structure.jpg)


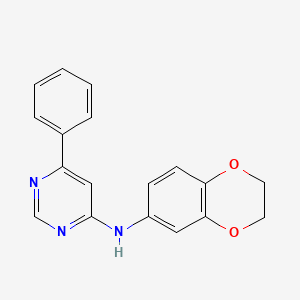
![2,6-difluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2375952.png)
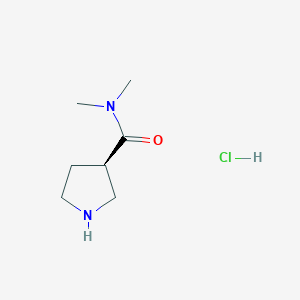

![4-fluoro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2375955.png)



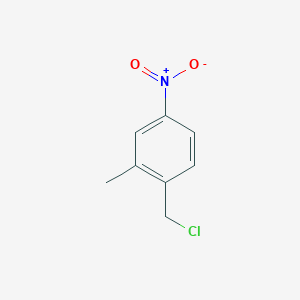
![(2-(methylthio)pyridin-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2375962.png)
